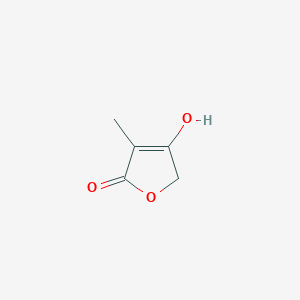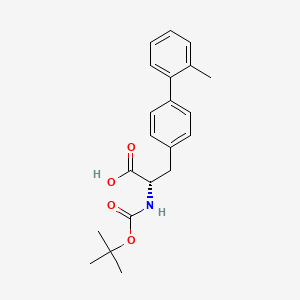![molecular formula C11H15NO2 B3029132 Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate CAS No. 54202-05-0](/img/structure/B3029132.png)
Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate
Vue d'ensemble
Description
The compound of interest, Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate, is a structurally complex molecule that is part of a broader class of bicyclic compounds. These compounds are characterized by their two fused rings and functional groups that provide a variety of chemical properties and reactivity. The papers provided discuss various bicyclic compounds with different substituents and functional groups, which can offer insights into the synthesis, molecular structure, and chemical properties of related compounds .
Synthesis Analysis
The synthesis of bicyclic compounds often involves multi-step reactions, starting from simple precursors to more complex structures. For instance, the synthesis of tetramethylbicyclo[3.3.0]octane framework involves oxidative dearomatization, cycloaddition, and stereochemical inversion . Similarly, the conversion of methylenebicyclo[4.2.0]octanone to methylenebicyclo[3.2.1]octanol is achieved through a Sm(II)-induced 1,2-rearrangement with ring expansion . These methods highlight the intricate strategies employed to construct bicyclic frameworks, which could be adapted for the synthesis of Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate.
Molecular Structure Analysis
The molecular structure of bicyclic compounds is often determined using spectroscopic methods and X-ray crystallography. For example, the crystal structure of a related compound, methyl endo-8-cyano-exo-8-methyl-3-oxo-2-oxabicyclo[2.2.2]oct-5-ene-6-carboxylate, was elucidated using X-ray diffraction, revealing the spatial arrangement of its substituents and functional groups . This information is crucial for understanding the reactivity and interaction of the molecule with other chemical species.
Chemical Reactions Analysis
Bicyclic compounds can undergo a variety of chemical reactions, including cycloadditions, rearrangements, and polymerizations. The photochemical cycloaddition reaction discussed in one study demonstrates the reactivity of the double bonds in the bicyclic framework . Additionally, the polymerization of a monomer bearing acrylic and bicyclic ortho ester groups indicates the potential of these compounds to form polymers with unique properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of bicyclic compounds are influenced by their molecular structure. For instance, the chair conformations of the cyclohexane rings in methyl 1-(4-chlorobenzyl)-2-oxocyclohexane-1-carboxylate affect its reactivity and physical properties . The presence of different functional groups, such as cyano, ester, and carbamoyloxymethyl groups, can also impact the solubility, stability, and reactivity of these molecules .
Applications De Recherche Scientifique
1. Photocyclization in Photochemistry
Methyl 2-allyl-3-oxo-2,3-dihydrothiophene-2-carboxylate (2) has been shown to photocyclize selectively into methyl 2-oxo-7-thiatricyclo[3.2.1.03,6]octane-1-carboxylate, demonstrating the utility of related compounds in photochemical reactions (Anklam, Lau, & Margaretha, 1985).
2. Liquid Crystal Properties
Research on 4-n-alkylphenyl 4-n-alkylbicyclo (2.2.2) octane-1-carboxylates with various substituents, including cyano groups, has highlighted their potential in creating low-melting esters with large nematic ranges, important for liquid crystal applications (Gray & Kelly, 1981).
3. Catalyst in Michael Addition
A dabco-based basic ionic liquid, 1-butyl-4-aza-1-azaniabicyclo[2.2.2]octane hydroxide, has been utilized as a catalyst for Michael addition of active methylene compounds to α, β-unsaturated carboxylic esters and nitriles, showcasing the catalytic applications of bicyclo[2.2.2]octane derivatives (Keithellakpam & Laitonjam, 2014).
4. Synthesis of Specific Stereochemical Structures
The synthesis of specific stereochemical structures like 1-[N-Benzyloxycarbonyl-(1S)-1-amino-2-oxoethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane demonstrates the compound's utility in creating complex molecular architectures for various applications (Rose et al., 2003).
5. Electrooptical Properties
Mixtures of 4-n-alkyl-2-fluorophenyl 4-n-alkylbicyclo(2.2.2)octane-1-carboxylates and cyanobiphenyls have been found to exhibit useful electrooptical properties, particularly in applications like twisted nematic cells used in liquid crystal displays (Gray & Kelly, 1981).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-14-9(13)11-5-2-10(8-12,3-6-11)4-7-11/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSHTDGCQQHAPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70732124 | |
| Record name | Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate | |
CAS RN |
54202-05-0 | |
| Record name | Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



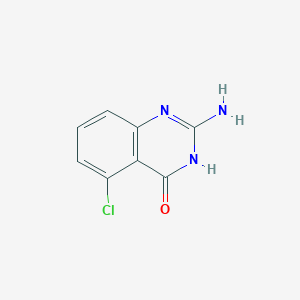
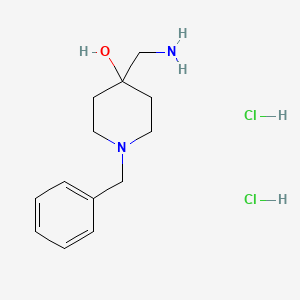
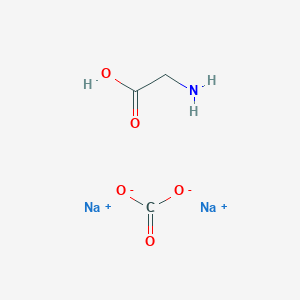
![(2S)-4-Amino-N-[(2S,4S,5S)-2-[(1S,4S,6R)-4,6-diamino-3-[(2R,5S)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]-2-hydroxybutanamide](/img/structure/B3029054.png)

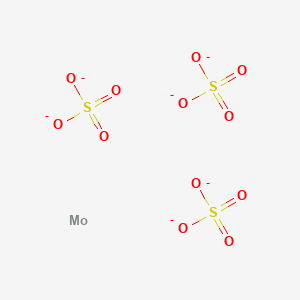
![9,9-Bis[4-(N,N'-bis-naphthalen-2-yl-N,N'-bis-phenyl-amino)-phenyl]-9H-fluorene](/img/structure/B3029058.png)

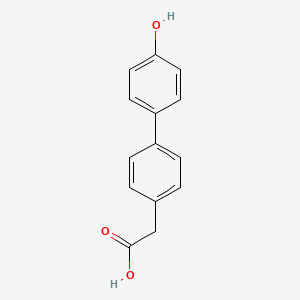
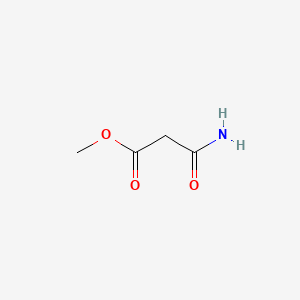
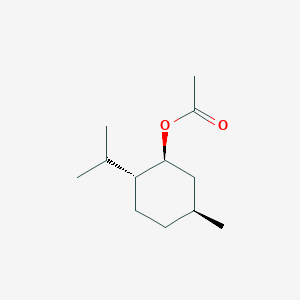
![(2S,3S)-3-[3-Methoxy-4-[2-methoxy-4-(3-hydroxy-1-propenyl)phenoxy]phenyl]propane-1,2,3-triol](/img/structure/B3029069.png)
